Lipophilicity (XLogP3‑AA) Comparison: 4‑Fluorophenylthio vs. Benzylthio Analog
The target compound exhibits an XLogP3‑AA of 2.4, compared with 2.3 for the benzylthio analog (CAS 1448061‑11‑7) [1]. Although the absolute difference is modest (Δ = 0.1), the 4‑fluorophenylthio group provides a more electronegative surface that can engage halogen‑bonding interactions with protein backbone carbonyls, a feature absent in the non‑fluorinated benzyl analog [2]. This halogen‑bonding capacity, combined with the slightly higher lipophilicity, may enhance passive membrane permeability without exceeding the XLogP3 threshold of ~3 that is often associated with poor solubility and promiscuous binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | Benzylthio analog (CAS 1448061‑11‑7): XLogP3‑AA = 2.3 |
| Quantified Difference | Δ = +0.1 (target compound more lipophilic) |
| Conditions | PubChem computed XLogP3‑AA values (release 2025.09.15); in silico prediction |
Why This Matters
A small increase in lipophilicity within the lead-like range favors membrane permeability while retaining aqueous solubility, making the 4-fluorophenylthio variant a more balanced starting point for cellular assays than the benzylthio analog.
- [1] PubChem Compound Summary for CID 71807936 and CID 71807934. National Center for Biotechnology Information (2026). View Source
- [2] Cavallo, G.; Metrangolo, P.; Milani, R.; Pilati, T.; Priimagi, A.; Resnati, G.; Terraneo, G. The halogen bond. Chem. Rev. 2016, 116, 2478–2601. View Source
- [3] Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov. Today Technol. 2004, 1, 337–341. View Source
